Cbz-Glu(OtBu)-Ala-LeuVSMe
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H43N3O8S |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C28H43N3O8S/c1-19(2)17-22(15-16-40(7,36)37)30-25(33)20(3)29-26(34)23(13-14-24(32)39-28(4,5)6)31-27(35)38-18-21-11-9-8-10-12-21/h8-12,15-16,19-20,22-23H,13-14,17-18H2,1-7H3,(H,29,34)(H,30,33)(H,31,35)/b16-15+/t20-,22+,23-/m0/s1 |
InChI Key |
LRSBIKVQDTUNIU-DSNMTOQLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)/C=C/S(=O)(=O)C)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C=CS(=O)(=O)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization of Cbz Glu Otbu Ala Leuvsme Analogs
Peptide Synthesis Strategies for Modified Peptides
The assembly of the peptidic backbone of Cbz-Glu(OtBu)-Ala-LeuVSMe can be achieved through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). Each method offers distinct advantages and is chosen based on the desired scale, purity requirements, and the complexity of the target peptide.
Solid-Phase Peptide Synthesis (SPPS) Protocols for Peptidic Scaffolds
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble polymer support. chempep.compeptide.com This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. chempep.com For a Cbz-terminated peptide like this compound, the synthesis would typically proceed in a C-terminal to N-terminal direction, starting with the attachment of the C-terminal residue (Leucine, which will be modified to the vinyl sulfone) to the resin.
A common approach for synthesizing peptide vinyl sulfones on a solid support involves anchoring a precursor of the vinyl sulfone moiety to the resin. For instance, a resin-bound amino vinyl sulfone could be prepared, to which subsequent amino acids are coupled. spbu.ru The synthesis would follow a repetitive cycle of Nα-protecting group removal (e.g., Fmoc deprotection with piperidine) and coupling of the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, then Fmoc-Glu(OtBu)-OH). peptide.comresearchgate.net The final N-terminal amino acid would be coupled as Z-Leu-OH (an alternative notation for Cbz-Leu-OH). tandfonline.com
A critical consideration in SPPS is the choice of protecting groups, which must be orthogonal. bachem.com The widely used Fmoc/tBu strategy is a prime example of such an orthogonal system. researchgate.net The base-labile Fmoc group is used for temporary Nα-protection, while acid-labile groups like tert-butyl (tBu) are used for side-chain protection. bachem.com The final cleavage from the resin and removal of side-chain protecting groups is typically accomplished with a strong acid cocktail, such as 95% trifluoroacetic acid (TFA). nih.gov However, the stability of the N-terminal Cbz group to these standard TFA cleavage conditions can be a concern, and alternative cleavage or protection strategies might be necessary. nih.gov
| Step | Description | Reagents/Conditions |
| 1. Resin Functionalization | Attachment of a leucine (B10760876) precursor (e.g., an amino alcohol) to a suitable resin (e.g., 2-chlorotrityl chloride resin). | DIPEA, DCM |
| 2. Elongation Cycle (Alanine) | Fmoc deprotection followed by coupling of the next amino acid. | 20% Piperidine in DMF; Fmoc-Ala-OH, Coupling agents (e.g., HBTU, HOBt, DIPEA) |
| 3. Elongation Cycle (Glutamic Acid) | Repetition of the deprotection and coupling cycle. | 20% Piperidine in DMF; Fmoc-Glu(OtBu)-OH, Coupling agents |
| 4. N-Terminal Capping | Coupling of the final N-terminal amino acid. | 20% Piperidine in DMF; Cbz-Leu-OH, Coupling agents |
| 5. Warhead Formation & Cleavage | On-resin modification to form the vinyl sulfone and cleavage from the resin. | Oxidation/elimination reagents; TFA cocktail |
This table represents a generalized SPPS workflow and specific conditions may vary.
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves conducting all reactions in a homogeneous solution. rsc.org While more labor-intensive due to the need for purification after each step, it is highly suitable for large-scale synthesis and allows for close monitoring of the reaction progress. rsc.org
The synthesis of this compound in solution would typically involve the stepwise coupling of protected amino acid fragments. For example, a dipeptide fragment such as Cbz-Glu(OtBu)-Ala-OH could be synthesized and then coupled to a Leu-VSMe fragment. dntb.gov.uanih.gov The key reactions are the peptide bond formations, which require the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the other. Common coupling reagents include carbodiimides like DCC or EDC, often used in conjunction with additives like HOBt to suppress side reactions and racemization. dokumen.pub
A general solution-phase route could start with the synthesis of the C-terminal vinyl sulfone amino acid. The peptide chain is then built up sequentially. For instance, Cbz-Ala-OH would be coupled to H-Leu-VSMe, followed by Cbz deprotection and subsequent coupling with Cbz-Glu(OtBu)-OH. dntb.gov.ua
Incorporation of the Cbz (Benzyloxycarbonyl) Protecting Group and Its Chemical Utility
The benzyloxycarbonyl (Cbz or Z) group is one of the classical and most important amine protecting groups in peptide synthesis. wiley-vch.desiat.ac.cn Introduced by Bergmann and Zervas in 1932, it was instrumental in the first successful controlled chemical synthesis of peptides. spbu.ru The Cbz group is introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) or a similar reagent, typically under basic conditions. google.comaacrjournals.org
The Cbz group protects the amine as a carbamate, which is stable to a variety of reaction conditions, including the basic conditions used for Fmoc removal and the mildly acidic conditions used for Boc removal, making it a valuable component of orthogonal protection schemes. mdpi.com Its primary method of cleavage is through catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which is a very mild method that proceeds at neutral pH. bachem.com It can also be removed by strong acids like HBr in acetic acid, but it is relatively stable to TFA, which is a key consideration for its use in conjunction with tBu-based side-chain protection. nih.govwiley-vch.de In the context of this compound, the Cbz group provides robust protection for the N-terminus throughout the synthesis.
Utilization of the OtBu (tert-Butyl Ester) Protecting Group for Glutamic Acid Side Chain
The side chain of glutamic acid contains a carboxylic acid that must be protected during peptide synthesis to prevent it from reacting with the activated carboxyl group of the incoming amino acid, which would lead to branched peptide impurities. The tert-butyl (tBu) ester is a widely used protecting group for this purpose, particularly within the Fmoc/tBu synthesis strategy. rsc.org
The OtBu group is typically introduced to the glutamic acid side chain to form Fmoc-Glu(OtBu)-OH or Boc-Glu(OtBu)-OH. dntb.gov.ua This protecting group is stable to the basic conditions used for Fmoc deprotection and the conditions for many coupling reactions. rsc.org Its key feature is its lability to strong acids, such as trifluoroacetic acid (TFA), which cleaves the ester via a carbocationic mechanism to release the free carboxylic acid and isobutylene. bachem.com This makes it perfectly compatible with the final deprotection and cleavage step in Fmoc-SPPS, where TFA is used to remove the peptide from the resin and simultaneously deprotect all tBu-based side-chain protecting groups. peptide.com
| Protecting Group | Abbreviation | Introduction Reagent (Example) | Cleavage Condition | Orthogonal to |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH) | Fmoc, Boc (under mild acid) |
| tert-Butyl ester | OtBu | Isobutylene, tert-Butanol | Strong Acid (TFA) | Fmoc, Cbz (under hydrogenolysis) |
Introduction and Functionalization of the Vinyl Sulfone Moiety as a Reactive Electrophile
The vinyl sulfone group is a key feature of this compound, acting as an electrophilic "warhead." It is a Michael acceptor, meaning it can react with nucleophiles, such as the thiol group of a cysteine residue in the active site of a cysteine protease, via a conjugate addition reaction. dokumen.pub This results in the formation of a stable, irreversible covalent bond, making peptide vinyl sulfones potent enzyme inhibitors. dokumen.pubgoogle.com
Synthetic Routes to Vinyl Sulfone Derivatives
Several synthetic methods exist for the preparation of vinyl sulfones. A prominent and widely used method for synthesizing peptidyl vinyl sulfones is the Horner-Wadsworth-Emmons (HWE) reaction . dokumen.pubgoogle.com This reaction involves the olefination of an aldehyde with a phosphonate-stabilized carbanion.
In the context of synthesizing a Leu-VSMe moiety, the process would typically start with a protected leucine aldehyde (e.g., Boc-Leu-al). This aldehyde is then reacted with a phosphonate (B1237965) reagent such as diethyl(methylsulfonylmethyl)phosphonate in the presence of a base (e.g., NaH) to form the α,β-unsaturated vinyl sulfone. dokumen.pubgoogle.com
Another route involves the oxidation of a corresponding β-hydroxy sulfone, which can be prepared by reacting a sulfone anion with an aldehyde. The resulting β-hydroxy sulfone is then dehydrated to yield the vinyl sulfone. Alternatively, vinyl sulfones can be synthesized from 2-haloethylthioethers through sequential elimination and oxidation reactions.
Stereochemical Considerations in Vinyl Sulfone Formation
The stereochemistry of the vinyl sulfone moiety and the preceding amino acid residues is paramount for the inhibitory activity of peptide-based inhibitors. The precise spatial arrangement of the pharmacophore is critical for its effective interaction with the target enzyme's active site.
The synthesis of peptidyl vinyl sulfones typically involves the coupling of a peptide segment with a chiral amino aldehyde, followed by a Horner-Wadsworth-Emmons or similar olefination reaction to introduce the vinyl sulfone group. Maintaining the stereochemical integrity at the α-carbon of the P1 leucine residue is a significant challenge during synthesis. Epimerization can occur under the basic conditions often employed in olefination reactions, leading to a mixture of diastereomers with potentially reduced biological activity.
Key stereochemical aspects to consider include:
P1 Residue Stereochemistry: The natural L-configuration of the leucine residue at the P1 position is generally essential for recognition by many proteases. Synthetic routes must be carefully designed to avoid racemization at this center.
Vinyl Sulfone Geometry: The vinyl sulfone can exist as either the (E)- or (Z)-isomer. The (E)-isomer is typically the more thermodynamically stable and often the desired isomer for biological activity, as it mimics the extended conformation of a peptide substrate. The choice of olefination reagent and reaction conditions can influence the E/Z selectivity of the double bond formation.
Asymmetric Synthesis: To ensure high stereopurity, asymmetric synthetic strategies are often employed. This can involve the use of chiral auxiliaries, stereoselective reducing agents to generate the precursor amino alcohol, or enzymatic resolutions.
Design and Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound like this compound. This involves systematically modifying different parts of the molecule and evaluating the impact of these changes on its biological activity.
Modifications of Amino Acid Residues (P1, P2, P3, P4) and Their Synthetic Feasibility
The amino acid residues at the P1, P2, P3, and P4 positions play a crucial role in the recognition and binding of the inhibitor to the protease's active site pockets (S1, S2, S3, and S4, respectively). Modifications at these positions can provide valuable insights into the enzyme's substrate specificity. The synthesis of these analogs generally follows standard solid-phase or solution-phase peptide synthesis protocols, where different protected amino acids are incorporated at the desired positions. uni-regensburg.de
Table 1: Potential Modifications of Amino Acid Residues in this compound Analogs
| Position | Original Residue | Potential Modifications | Rationale for Modification | Synthetic Feasibility |
| P1 | Leucine (Leu) | Norleucine (Nle), Cyclohexylalanine (Cha), Phenylalanine (Phe), Valine (Val) | Probing the size and hydrophobicity of the S1 pocket. | High, commercially available protected amino acids. |
| P2 | Alanine (B10760859) (Ala) | Valine (Val), Leucine (Leu), Phenylalanine (Phe), Glycine (Gly) | Investigating the steric and electronic requirements of the S2 pocket. | High, standard peptide coupling methods. |
| P3 | Glutamic Acid (t-butyl ester) (Glu(OtBu)) | Aspartic Acid (t-butyl ester) (Asp(OtBu)), Glutamine (Gln), Homoglutamic acid | Exploring the size and hydrogen bonding capacity of the S3 pocket. | High, various protected amino acids are accessible. |
| P4 | N-terminal Cbz group | Acetyl (Ac), Morpholinocarbonyl (Mu), other urethane-based protecting groups | Modulating solubility, cell permeability, and interaction with the S4 pocket. | High, various acylating agents can be used. |
The synthesis of these analogs is generally straightforward using established peptide coupling reagents such as HATU, HOBt, or EDCI. The choice of protecting groups for the amino acid side chains is critical to prevent side reactions during peptide elongation and the final deprotection steps must be compatible with the vinyl sulfone moiety.
Alterations of the Vinyl Sulfone Warhead and Its Reactivity Profile
The vinyl sulfone "warhead" is the reactive group responsible for the irreversible covalent modification of a catalytic residue (typically a cysteine) in the protease active site. Its reactivity is a key determinant of the inhibitor's potency and potential for off-target effects. The electrophilicity of the β-carbon of the vinyl sulfone makes it susceptible to nucleophilic attack via a Michael addition reaction.
Alterations to the vinyl sulfone moiety can modulate its reactivity. For example, the methyl group (Me) in -VSMe can be replaced with other substituents to fine-tune the electronic and steric properties of the warhead.
Table 2: Potential Modifications of the Vinyl Sulfone Warhead and Their Expected Impact on Reactivity
| Warhead Modification | Example Substituent (R in -VSR) | Expected Impact on Reactivity | Synthetic Feasibility |
| Alkyl Substitution | Ethyl (Et), Isopropyl (iPr) | Increased steric bulk may decrease reactivity and improve selectivity. | Moderate, requires synthesis of the corresponding vinyl sulfone precursors. |
| Aryl Substitution | Phenyl (Ph) | Electronic effects of the aryl ring can modulate reactivity. Potential for additional binding interactions. | Moderate to high, depending on the substituted phenyl group. |
| Fluorination | Monofluoro, Difluoro | Introduction of fluorine can significantly increase the electrophilicity of the vinyl group, leading to higher reactivity. | Challenging, requires specialized fluorination reagents and methods. |
| Alternative Sulfone Analogs | Vinyl sulfonamides, Vinyl sulfonates | These analogs can alter the reactivity profile and pharmacokinetic properties of the inhibitor. | Moderate, requires different synthetic endpoints. |
The synthesis of these modified warheads typically involves the preparation of the corresponding substituted vinyl sulfone precursors, which are then coupled to the peptide backbone. The reactivity of these analogs would need to be carefully assessed to balance high potency with minimal off-target reactivity, which can lead to toxicity. Computational studies, such as quantum mechanics simulations, can aid in predicting the reactivity of novel warheads before their synthesis.
Biochemical Characterization and Mechanistic Elucidation of Cbz Glu Otbu Ala Leuvsme
Covalent Mode of Action of Vinyl Sulfone Inhibitors
Vinyl sulfones are a class of mechanism-based inhibitors that demonstrate high reactivity towards cysteine proteases. nih.gov Their mode of action is characterized by an irreversible covalent modification of the target enzyme. scispace.com
Nucleophilic Attack by Cysteine Residues in Enzyme Active Sites
The inhibitory mechanism of vinyl sulfones commences with a nucleophilic attack by the thiolate anion of a cysteine residue located in the active site of the protease. ulisboa.ptnih.gov This reaction is a Michael-type 1,4-conjugate addition. scispace.comnih.gov The vinyl group of the inhibitor is polarized by interactions within the enzyme's active site, rendering the β-vinyl carbon electrophilic and susceptible to attack by the nucleophilic cysteine. ulisboa.pt It has been suggested that a protonated histidine in the active site of cysteine proteases contributes to this polarization. ulisboa.pt
Irreversible Formation of Stable Thioether Adducts
Following the nucleophilic attack, a carbanion is formed at the α-carbon of the vinyl sulfone. researchgate.net This intermediate is then protonated, often by a general acid in the active site, such as a histidine residue, which drives the reaction to completion. ulisboa.pt This two-step process results in the formation of a highly stable and irreversible thioether adduct between the inhibitor and the enzyme. ulisboa.ptnih.gov This covalent modification effectively and permanently inactivates the enzyme. researchgate.net The stability of this thioether linkage is a key feature of the irreversible inhibition by vinyl sulfones. nih.gov
Enzymatic Target Identification and Selectivity Profiling
Cbz-Glu(OtBu)-Ala-LeuVSMe has been investigated for its inhibitory activity against various proteases, revealing a specific profile of target enzymes.
Inhibition of Specific Cysteine Cathepsins (e.g., Cathepsin S, L, K, B)
Vinyl sulfone inhibitors have demonstrated broad activity against papain-like cysteine proteases. ulisboa.pt Generally, cathepsin S is the most readily inactivated by this class of inhibitors, followed by cathepsin L, K, and B. ulisboa.pt Cysteine cathepsins are lysosomal proteases that play crucial roles in protein degradation and turnover. nih.gov Their dysregulation has been implicated in various diseases, making them important therapeutic targets. tandfonline.commdpi.com The inhibition of these cathepsins by compounds like this compound can affect cellular processes such as cell migration and adhesion in cancer cells. nih.gov
Modulation of the 20S Proteasome Chymotrypsin-like Activity
While initially recognized as inhibitors of cysteine proteases, peptide vinyl sulfones have also been shown to inhibit the various catalytic activities of the proteasome. pnas.org The 20S proteasome is a multicatalytic protease complex responsible for the majority of cytosolic protein degradation in mammalian cells. pnas.org It possesses several types of proteolytic activities, including chymotrypsin-like, trypsin-like, and peptidylglutamyl peptidase activities. pnas.orgnih.gov Some peptide vinyl sulfones can covalently modify the active site threonine residues of the proteasome's catalytic β subunits, thereby inhibiting its function. pnas.org Specifically, a related compound, PSI (Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde), inhibits the chymotrypsin-like activity of the 20S proteasome with an IC50 of 6.5 µM. caymanchem.com this compound is also listed as an inhibitor of the beta5 subunit of the human 20S proteasome, which corresponds to the chymotrypsin-like activity. idrblab.net
Assessment of Cross-Reactivity with Other Protease Families
A notable characteristic of vinyl sulfone inhibitors is their selectivity for cysteine proteases over other protease families, such as serine proteases. ulisboa.pt The mechanism of action is a key determinant of this selectivity. In serine proteases, the active site histidine acts as a general base, a role opposite to its function in cysteine proteases. ulisboa.pt This difference in the catalytic mechanism is believed to be the primary reason for the lack of inhibition of serine proteases by vinyl sulfones. ulisboa.pt For instance, a vinyl sulfone designed to target the serine protease human leukocyte elastase showed no inhibitory activity. ulisboa.pt While they can inhibit the threonine-based proteasome, their primary targets are cysteine proteases. pnas.org
Quantitative Enzyme Kinetics of Inhibition
The quantitative assessment of enzyme inhibition is fundamental to characterizing the potency and mechanism of an inhibitor. For this compound, this would involve a series of assays to determine key kinetic parameters.
Determination of Half-Maximal Inhibitory Concentration (IC50) Values
The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. An IC50 value for this compound against the proteasome component C5 and the macropain subunit has been reported as 150,000 nM. nih.govnih.gov However, the full experimental context, including enzyme and substrate concentrations, is not provided, which is crucial for the interpretation and comparison of this value.
To be scientifically robust, IC50 values should be determined by incubating the target enzyme with a range of inhibitor concentrations and measuring the residual enzyme activity using a suitable substrate. The data would then be plotted as enzyme activity versus inhibitor concentration to calculate the IC50.
Table 1: Hypothetical IC50 Data for this compound
| Target Enzyme | Substrate | Inhibitor Concentration (nM) | % Inhibition |
|---|---|---|---|
| Proteasome Subunit X | Fluorogenic Peptide | 100 | 10 |
| Proteasome Subunit X | Fluorogenic Peptide | 1,000 | 30 |
| Proteasome Subunit X | Fluorogenic Peptide | 10,000 | 45 |
| Proteasome Subunit X | Fluorogenic Peptide | 100,000 | 50 |
Calculation of Inhibition Constants (Ki) and Inactivation Rates (kinact/Ki)
For a more detailed understanding of the inhibitor-enzyme interaction, the inhibition constant (Ki) is determined. The Ki is a measure of the binding affinity of the inhibitor to the enzyme. For irreversible inhibitors like peptide vinyl sulfones, the efficiency of inactivation is often described by the second-order rate constant kinact/Ki. This value represents the rate of covalent bond formation between the inhibitor and the enzyme.
Determining these values typically involves pre-incubating the enzyme with the inhibitor for various time points before adding the substrate to measure the remaining activity. The observed rate of inactivation (kobs) at each inhibitor concentration is then plotted against the inhibitor concentration to derive kinact and Ki. No published studies providing these values for this compound are currently available.
Time-Dependent and Concentration-Dependent Inactivation Studies
Peptide vinyl sulfones are known to act as time-dependent, irreversible inhibitors. This means that the degree of inhibition increases with the duration of exposure to the inhibitor and with higher inhibitor concentrations. Such studies are critical to confirm the irreversible mechanism of action of this compound. These experiments would involve incubating the target enzyme with different concentrations of the inhibitor and measuring the enzyme activity at various time points. The results would be expected to show a progressive loss of enzyme activity over time, with the rate of inactivation being dependent on the inhibitor concentration.
Substrate Specificity and Recognition Elements of the Target Enzymes
The peptide portion of this compound, specifically the -Glu(OtBu)-Ala-Leu- sequence, plays a crucial role in determining its specificity for target enzymes. Proteases have substrate-binding pockets (S-pockets) that recognize and accommodate specific amino acid residues of their substrates. The inhibitor's peptide sequence mimics the natural substrate, guiding it to the active site of the target enzyme.
The P1 residue (Leucine in this case) is often a primary determinant of specificity for many proteases. The P2 (Alanine) and P3 (Glutamic acid) residues further refine this specificity. For this compound, it is hypothesized to target the chymotrypsin-like activity of the proteasome, which preferentially cleaves after large hydrophobic residues like leucine (B10760876). The glutamic acid at the P3 position might influence its interaction with specific proteasome subunits. Detailed studies using a panel of proteases and substrates would be necessary to fully elucidate the substrate specificity profile of this inhibitor.
Impact of pH and Temperature on Inhibitor Activity and Stability in Biochemical Assays
The activity of enzymes and the stability of small molecules are significantly influenced by environmental factors such as pH and temperature. Therefore, characterizing the inhibitory activity of this compound under different pH and temperature conditions is essential for defining optimal assay conditions and for understanding its potential behavior in different biological environments.
Experiments would involve conducting inhibition assays across a range of pH values and temperatures to determine the conditions under which the inhibitor exhibits maximum potency. Furthermore, the stability of the compound itself at different pH and temperatures would need to be assessed to ensure that any observed changes in inhibitory activity are due to effects on the enzyme-inhibitor interaction rather than degradation of the inhibitor. Vinyl sulfones are generally stable but can be susceptible to hydrolysis at extreme pH values.
Table 2: List of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Carboxybenzyl | Cbz |
| Glutamic acid tert-butyl ester | Glu(OtBu) |
| Alanine (B10760859) | Ala |
| Leucine | Leu |
Structural Biology and Computational Analysis of Cbz Glu Otbu Ala Leuvsme Interactions
Crystallographic Studies of Enzyme-Inhibitor Complexes
While a crystal structure of Cbz-Glu(OtBu)-Ala-LeuVSMe specifically complexed with a target enzyme is not publicly available, extensive crystallographic work on analogous peptidyl vinyl sulfone inhibitors bound to cysteine proteases, such as cathepsin S, provides a robust framework for understanding its binding mode. These studies are fundamental in revealing the architecture of the enzyme's active site and the intricate network of interactions that govern inhibitor binding.
Identification of Binding Pockets and Key Interacting Residues (e.g., S1, S2, S3, S4 Subsites)
The active site of papain-like cysteine proteases is a cleft composed of several subsites (S subsites) that accommodate the amino acid residues (P residues) of a substrate or inhibitor. The specificity of an inhibitor is largely determined by the complementarity between its P residues and the corresponding S subsites of the enzyme.
Based on the analysis of homologous structures, the peptide moiety of this compound is expected to occupy the S subsites as follows:
P1 (Leu): The leucine (B10760876) side chain is predicted to fit into the S1 subsite, which is typically a hydrophobic pocket. The dimensions and character of the S1 pocket are critical for initial recognition.
P2 (Ala): The alanine (B10760859) residue would occupy the S2 subsite. The S2 pocket is a primary determinant of specificity among many cathepsins. For instance, cathepsin S possesses a larger S2 pocket compared to other related enzymes, allowing it to accommodate a broader range of residues at the P2 position. acs.org
P3 (Glu(OtBu)): The bulky tert-butyl protected glutamate (B1630785) residue is positioned in the S3 subsite. The interactions in this subsite contribute significantly to the binding affinity. In cathepsin S, the S3 site contains residues like Lys61 that could offer opportunities for selective interactions. acs.org
P4 (Cbz): The N-terminal carboxybenzyl (Cbz) group would occupy the S4 subsite, contributing further hydrophobic interactions.
The table below summarizes the key interacting residues within the subsites of human cathepsin S, a known target, based on structural data of homologous inhibitors. acs.orgbonvinlab.org
| Subsite | Corresponding Inhibitor Residue | Key Interacting Enzyme Residues (Human Cathepsin S) | Nature of Interaction |
| S1 | Leu | Cys25, Gly23, Gly65, Trp183 | Hydrophobic, van der Waals |
| S2 | Ala | Val69, Leu157, Ala163, Phe205 | Hydrophobic, van der Waals |
| S3 | Glu(OtBu) | Lys61, Asn68, Trp71 | Potential for ionic and hydrogen bonds, hydrophobic interactions |
| S4 | Cbz | Pro67, Val160 | Hydrophobic, van der Waals |
Elucidation of Covalent Adduct Conformation within the Active Site
Peptidyl vinyl sulfones are irreversible inhibitors that function by forming a covalent bond with the catalytic cysteine residue in the enzyme's active site. biorxiv.org The reaction proceeds via a Michael addition mechanism, where the thiolate of the active site cysteine (Cys25 in cathepsin S) attacks the β-carbon of the vinyl sulfone group. biorxiv.org
Crystallographic studies of related vinyl sulfone inhibitors in complex with cysteine proteases confirm the formation of this covalent thioether linkage. acs.orgnih.gov The resulting adduct positions the inhibitor firmly within the active site cleft. The conformation of the bound inhibitor is typically an extended β-strand, allowing for extensive hydrogen bonding between the peptide backbone of the inhibitor and the enzyme. The sulfone moiety itself engages in hydrogen bonds with backbone amides in the oxyanion hole (e.g., the amide nitrogen of Cys25), further stabilizing the complex. biorxiv.org
Conformational Changes in Enzyme Upon Inhibitor Binding
The binding of a covalent inhibitor like this compound can induce subtle but significant conformational changes in the enzyme. These changes are often necessary to accommodate the inhibitor and optimize binding interactions. For instance, loops surrounding the active site may shift to close over the bound ligand, sequestering it from the solvent and enhancing the stability of the complex. While major domain rearrangements are not typically observed for this class of inhibitors, localized movements of active site residues are common to achieve an induced fit.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Enzyme Interaction Mapping
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information that is complementary to solid-state crystal structures. While specific NMR studies on this compound are not reported in the literature, the application of techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping would be highly informative.
STD-NMR can identify which protons of the inhibitor are in close contact with the enzyme, thereby mapping the binding epitope. For this compound, this could confirm the engagement of the Leu, Ala, and Glu(OtBu) side chains within their respective subsites.
CSP mapping, on the other hand, monitors changes in the chemical shifts of the enzyme's backbone amides upon inhibitor binding. This allows for the identification of residues in the active site and allosteric sites that are affected by the binding event, providing a detailed fingerprint of the interaction surface.
Molecular Docking and Dynamics Simulations
In the absence of a dedicated crystal structure, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing the binding of this compound to its target proteases.
Prediction of Binding Modes and Affinities
Molecular docking simulations can be used to predict the most likely binding pose of this compound within the active site of a protease like cathepsin S. These simulations would typically begin by placing the inhibitor in the active site and then exploring various conformations and orientations to find the one with the most favorable binding energy. Covalent docking algorithms are particularly suited for this, as they can model the formation of the thioether bond between the inhibitor's vinyl sulfone and the catalytic cysteine. nih.gov
The results of such docking studies are expected to show a binding mode consistent with the crystallographic data of analogous inhibitors, with the peptide backbone forming an antiparallel β-sheet with the enzyme and the side chains occupying the S1-S4 subsites. oup.comnih.gov
Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted enzyme-inhibitor complex over time. acs.org These simulations, often run for hundreds of nanoseconds, provide a dynamic view of the interactions and can reveal important details about the flexibility of the inhibitor and the enzyme, as well as the role of water molecules in mediating interactions. mdpi.com The binding affinity can be estimated from these simulations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which calculates the free energy of binding. nih.govscholars.direct
The table below outlines the typical steps and expected outcomes of a computational analysis of the this compound-cathepsin S complex.
| Computational Method | Purpose | Expected Outcome |
| Homology Modeling | Generate a 3D model of the target enzyme if a crystal structure is unavailable. | A reliable 3D structure of cathepsin S suitable for docking. |
| Covalent Docking | Predict the binding pose of this compound in the active site. | A low-energy conformation showing the covalent bond to Cys25 and occupancy of S1-S4 subsites. |
| Molecular Dynamics (MD) Simulation | Assess the stability of the docked complex and analyze dynamic interactions. | Confirmation of stable binding, identification of key hydrogen bonds and hydrophobic contacts, and assessment of conformational flexibility. |
| Binding Free Energy Calculation (e.g., MM/GBSA) | Estimate the binding affinity of the inhibitor for the enzyme. | A quantitative measure of the inhibitor's potency, which can be correlated with experimental data. |
Analysis of Ligand-Induced Protein Dynamics
The binding of an inhibitor like this compound to its target enzyme is not a simple lock-and-key event but rather a dynamic process that can induce significant conformational changes in the protein. These changes are crucial for the inhibition mechanism and can be studied in detail using computational methods like molecular dynamics (MD) simulations.
Key findings from MD studies on similar protease-inhibitor complexes often reveal:
Active Site Reorganization: The binding of the inhibitor can cause subtle but critical shifts in the positions of key catalytic residues, such as the catalytic cysteine and histidine in a cysteine protease.
Loop Stabilization: Loops that are typically flexible in the unbound enzyme can become more rigid upon inhibitor binding, which can allosterically affect the enzyme's function.
Water Molecule Displacement: The binding of the inhibitor displaces water molecules from the active site, which can have a significant impact on the energetics of binding and the catalytic mechanism.
These ligand-induced dynamic changes are fundamental to the inhibitor's efficacy and provide a more complete picture of its mechanism of action beyond a static structural view.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Catalytic Mechanisms and Inhibition
To understand the chemical steps involved in the covalent inhibition of a protease by this compound, researchers often employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These powerful computational techniques allow for a highly accurate description of the electronic rearrangements that occur during the chemical reaction. In a QM/MM simulation, the region of the system where the reaction takes place (the inhibitor's vinyl sulfone warhead and the enzyme's catalytic residues) is treated with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics.
Modeling the Nucleophilic Addition and Proton Transfer Steps
The covalent inhibition of a cysteine protease by a vinyl sulfone inhibitor like this compound proceeds via a Michael addition reaction. This reaction involves two key steps that can be modeled using QM/MM:
Nucleophilic Attack: The deprotonated thiol group of the catalytic cysteine residue acts as a nucleophile and attacks one of the carbon atoms of the vinyl group in the inhibitor.
Proton Transfer: A proton is transferred to the other carbon atom of the vinyl group, typically from a nearby protonated histidine residue, which is part of the catalytic dyad (or triad) of the enzyme.
QM/MM simulations can model the transition states of these steps, providing detailed information about the bond-making and bond-breaking processes. These models have shown that the activation barrier for the nucleophilic attack is significantly lowered by the enzymatic environment, highlighting the role of the protein in catalyzing its own inhibition.
Energetic Landscapes of the Covalent Reaction
By calculating the energies of the reactants, transition states, and products, QM/MM studies can construct the energetic landscape, or reaction energy profile, for the covalent inhibition process. This profile provides crucial information about the thermodynamics and kinetics of the reaction.
A typical energy profile for the inhibition of a cysteine protease by a vinyl sulfone would show the relative energies of the non-covalent enzyme-inhibitor complex, the transition state for the nucleophilic attack, and the final covalent adduct. The height of the energy barrier from the non-covalent complex to the transition state determines the rate of the inhibition reaction.
The table below summarizes hypothetical energetic data for the key steps in the covalent inhibition process, based on typical findings from QM/MM studies of similar systems.
| Reaction Step | System Component | Relative Energy (kcal/mol) | Description |
| 1. Initial State | Non-covalent E-I Complex | 0.0 | The inhibitor is bound non-covalently in the active site. This is the reference energy state. |
| 2. Transition State | Nucleophilic Attack TS | +15 to +20 | The highest energy point on the reaction pathway, where the C-S bond is partially formed. |
| 3. Intermediate/Final State | Covalent E-I Adduct | -5 to -10 | The stable, covalently linked complex, representing the final inhibited state of the enzyme. |
This energetic landscape demonstrates that while there is an initial energy cost to reach the transition state, the final covalent complex is thermodynamically more stable than the initial non-covalent complex, driving the inhibition reaction forward.
Computational Approaches for Lead Optimization and De Novo Design
Computational methods are indispensable for optimizing lead compounds like this compound and for the de novo design of entirely new inhibitors. These approaches aim to improve properties such as potency, selectivity, and pharmacokinetic profiles.
Lead Optimization: Starting with the scaffold of this compound, computational chemists can explore modifications to improve its performance. Techniques used include:
Free Energy Perturbation (FEP): This method can accurately predict the change in binding affinity resulting from small chemical modifications to the inhibitor. For example, FEP could be used to evaluate whether replacing the Leucine residue with a different amino acid would enhance binding.
Structure-Activity Relationship (SAR) Analysis: By computationally screening a library of virtual compounds based on the lead structure, researchers can build models that correlate structural features with inhibitory activity.
De Novo Design: These computational methods aim to design novel inhibitors from scratch. Algorithms can "grow" molecules within the active site of the target protein, optimizing for favorable interactions. For instance, a de novo design program could use the active site of a target protease as a template and build a new peptide-like inhibitor with a vinyl sulfone warhead, potentially identifying novel peptide sequences with higher affinity and selectivity than the original Ala-Leu sequence.
The table below outlines some computational strategies and their applications in inhibitor design.
| Computational Strategy | Application | Potential Outcome for a this compound Analog |
| Free Energy Perturbation (FEP) | Precisely calculate the change in binding energy upon a small chemical change. | Determine if changing 'Leu' to 'Ile' improves binding affinity. |
| Virtual Screening | Screen large libraries of virtual compounds against the protein target. | Identify new peptide sequences that could replace 'Ala-Leu' for improved selectivity. |
| De Novo Design | Build novel molecules fragment by fragment within the target's active site. | Generate entirely new non-peptidic scaffolds that mimic the binding of the lead compound. |
Through these iterative cycles of computational design, chemical synthesis, and biological testing, researchers can systematically enhance the properties of inhibitors, paving the way for the development of more effective and safer drugs.
Research Applications in Cellular and Molecular Biology Mechanistic Focus
Probing the Ubiquitin-Proteasome System (UPS) in vitro
Cbz-Glu(OtBu)-Ala-LeuVSMe, through its vinyl sulfone moiety, acts as an irreversible inhibitor of specific proteasome subunits, making it a powerful tool for studying the UPS. smolecule.com The UPS is a primary pathway for controlled protein degradation in eukaryotic cells, and its dysregulation is implicated in numerous diseases. oncotarget.com
Investigation of Ubiquitin-Protein Conjugate Accumulation
The inhibition of the proteasome's catalytic activity by compounds like this compound is a cornerstone of in vitro studies on the UPS. By blocking the degradation of proteins targeted for destruction, these inhibitors lead to the accumulation of polyubiquitinated proteins. This effect can be readily observed and quantified in cell lysates.
In a study using a similar peptidyl aldehyde proteasome inhibitor, N-benzyloxycarbonyl-Ile-Glu(O-t-butyl)-Ala-leucinal (PSI), treatment of HeLa cells resulted in the formation of significant perinuclear aggregates. nih.gov These aggregates were found to be rich in both ubiquitin and proteasomal antigens, indicating a buildup of proteasome-substrate complexes that could not be resolved due to the inhibitor's action. nih.gov This accumulation of ubiquitinated proteins is a direct consequence of inhibiting the proteasome's proteolytic function and serves as a key indicator of UPS pathway engagement. oncotarget.comnih.gov The use of this compound in similar experimental setups allows for the temporal and spatial analysis of ubiquitin-protein conjugate dynamics.
Analysis of Proteasome Subunit Activities in Cell Lysates
The 26S proteasome possesses multiple catalytic activities, primarily chymotrypsin-like, trypsin-like, and caspase-like activities, associated with its different beta subunits. This compound has been identified as a potent inhibitor of the chymotrypsin-like activity of the proteasome, which is primarily mediated by the β5 subunit (PSMB5). probes-drugs.org
In vitro assays using cell lysates are commonly employed to measure the specific activities of proteasome subunits. These assays utilize fluorogenic peptide substrates that are preferentially cleaved by a specific catalytic activity. For instance, substrates like Suc-LLVY-AMC are used to measure chymotrypsin-like activity. In such assays, the addition of this compound would be expected to significantly reduce the cleavage of the fluorogenic substrate, thereby providing a quantitative measure of its inhibitory effect on the PSMB5 subunit.
Research has demonstrated that various compounds can selectively inhibit different proteasomal activities. nih.gov The table below illustrates the differential inhibition of proteasomal activities by various compounds, highlighting the specificity of inhibitors like this compound for the chymotrypsin-like activity.
| Compound Class | Target Activity | Effect on Ubiquitinated Protein Levels |
| Boronates (e.g., Bortezomib) | Chymotrypsin-like | Increase oncotarget.com |
| Vinyl Sulfones (e.g., this compound) | Chymotrypsin-like | Increase probes-drugs.org |
| Reactive Carbonyls (e.g., Methylglyoxal) | Chymotrypsin-like | Increase nih.gov |
Elucidating the Functional Roles of Cysteine Proteases in Cellular Processes
Beyond the proteasome, this compound also exhibits inhibitory activity against certain lysosomal cysteine proteases, such as Cathepsin B (CTSB) and Cathepsin S (CTSS). probes-drugs.org This allows for the investigation of their roles in various cellular functions.
Studies on Lysosomal Protein Degradation Pathways (in vitro)
Lysosomes are acidic organelles responsible for the degradation of a wide range of cellular and extracellular materials through the action of various hydrolases, including cathepsins. nih.gov The inhibition of specific cathepsins by this compound provides a means to study their contribution to lysosomal protein degradation.
Studies on the inhibition of cathepsins B and L have shown that blocking their activity leads to impaired autophagy and the accumulation of their unprocessed pro-forms within the lysosome. nih.gov This indicates a disruption in the normal lysosomal degradation pathway and the processing of lysosomal enzymes themselves. nih.gov By using this compound in in vitro systems, researchers can induce similar effects to probe the specific roles of CTSB and CTSS in the breakdown of proteins within the lysosome. This approach helps to delineate the functions of individual proteases in the complex environment of the lysosome.
Investigation of Antigen Processing and Presentation Mechanisms via MHC Class II
Cathepsin S plays a critical role in the adaptive immune response, specifically in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules. idrblab.netfrontiersin.org MHC class II molecules present peptides derived from extracellular proteins to CD4+ T cells, a process that is essential for initiating an immune response against pathogens. nih.govnih.gov
The processing of the invariant chain (Ii), which occupies the peptide-binding groove of newly synthesized MHC class II molecules, is a key step that is dependent on the proteolytic activity of cathepsins, particularly CTSS. idrblab.net Inhibition of CTSS prevents the degradation of the Ii, thereby blocking the loading of antigenic peptides onto MHC class II molecules.
Research using a selective vinyl sulfone inhibitor of cathepsin S, LHVS, demonstrated that specific inhibition of this protease in A20 cells (a B-lymphoblastoid cell line) blocked the presentation of the ovalbumin (OVA) antigen to T cells. researchgate.net This highlights the crucial and specific role of CTSS in this pathway. This compound, as an inhibitor of CTSS, can be similarly employed to investigate the intricacies of MHC class II antigen presentation in various immune cell types.
| Protease | Cellular Location | Function in Antigen Presentation | Effect of Inhibition |
| Cathepsin S (CTSS) | Lysosomes/Endosomes | Invariant chain (Ii) degradation | Blocked peptide loading on MHC class II idrblab.netresearchgate.net |
| Cathepsin B (CTSB) | Lysosomes/Endosomes | General protein degradation | Potential alteration of antigen repertoire probes-drugs.org |
Modulation of Cellular Signaling Pathways for Mechanistic Insight
The inhibition of proteases by this compound can have downstream effects on various cellular signaling pathways, providing a method to study the mechanistic links between proteolysis and cell signaling.
The inhibition of the proteasome by targeting the PSMB5 subunit can impact signaling pathways that are regulated by protein degradation. One such pathway is the NF-κB signaling cascade, where the degradation of the inhibitor of κB (IκB) by the proteasome is a key activation step. oncotarget.com By preventing IκB degradation, proteasome inhibitors can block NF-κB activation.
Furthermore, inhibition of Cathepsin S has been shown to modulate inflammatory signaling cascades. frontiersin.org CTSS can influence the activity of transcription factors like NF-κB and can also be secreted to remodel the extracellular matrix and activate protease-activated receptors (PARs). frontiersin.org Studies have shown that inhibition of CTSS can lead to mitochondrial stress and alterations in calcium homeostasis, indicating its involvement in these fundamental cellular processes. nih.gov The use of this compound in research allows for the controlled perturbation of these pathways, enabling a deeper understanding of their regulation and function.
Impact on Cell Cycle Progression in Research Models
Inhibition of the proteasome by compounds like this compound has a profound impact on cell cycle progression. The cell cycle is driven by the precisely timed synthesis and degradation of regulatory proteins, particularly cyclins and cyclin-dependent kinase (CDK) inhibitors. researchgate.netnih.gov The proteasome is the primary engine for this degradation.
By blocking proteasomal activity, inhibitors cause the accumulation of key cell cycle regulators that are normally destroyed at specific checkpoints. nih.gov Research in various cell models demonstrates that this leads to cell cycle arrest, frequently at the G2/M phase transition. aacrjournals.orgwvu.edujcancer.org This arrest is mechanistically linked to the stabilization and accumulation of proteins such as:
Cyclin A and Cyclin B: These cyclins are essential for entry into and progression through mitosis. Their degradation is required for mitotic exit. Inhibition of their destruction prevents cells from completing mitosis. aacrjournals.org
CDK Inhibitors (p21Cip1 and p27Kip1): These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin/CDK complexes. researchgate.netnih.gov Proteasome inhibitors prevent their degradation, leading to sustained inhibition of CDKs and a halt in cell cycle progression, often in the G1 or G2 phase. researchgate.netnih.govjcancer.org
This induced arrest allows researchers to study the molecular events governing cell cycle checkpoints and the consequences of their disruption.
Mechanistic Induction of Apoptosis in Specific Cell Lines
Prolonged and potent inhibition of the proteasome is a well-established trigger for apoptosis, or programmed cell death. nih.govashpublications.org This makes compounds like this compound useful for investigating the molecular pathways that commit a cell to suicide. The induction of apoptosis via this mechanism is multifactorial. nih.govnih.gov
Key mechanistic events include:
Accumulation of Pro-Apoptotic Proteins: The proteasome degrades several members of the Bcl-2 family of proteins that promote apoptosis, such as Bax, Bak, and the BH3-only proteins Bim and Noxa. nih.govashpublications.org Inhibition leads to their accumulation, which shifts the cellular balance in favor of apoptosis by promoting mitochondrial outer membrane permeabilization. ashpublications.orgnih.gov
Endoplasmic Reticulum (ER) Stress: Cancer cells have high rates of protein synthesis and rely on the proteasome to clear misfolded or unfolded proteins. nih.gov Blocking this quality control pathway leads to the accumulation of these proteins in the ER, triggering the Unfolded Protein Response (UPR). nih.gov Chronic UPR activation is a potent signal for apoptosis.
Activation of Terminal Caspases: The various upstream signals converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving critical cellular substrates. nih.gov
The induction of apoptosis has been shown to occur in both p53-dependent and p53-independent manners, depending on the cell type and genetic context. aacrjournals.orgnih.gov
Inhibition of NF-κB Pathway Activation (mechanistic)
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. nih.govaacrjournals.org Its activation is tightly controlled, and its dysregulation is a hallmark of many cancers, where it promotes the expression of anti-apoptotic genes. aacrjournals.orgoncotarget.com
The canonical activation of NF-κB is mechanistically dependent on the proteasome. In resting cells, NF-κB dimers are held inactive in the cytoplasm by an inhibitory protein called IκBα. researchgate.netnih.gov Upon receiving an activating signal, IκBα is phosphorylated and then targeted for degradation by the proteasome. nih.govfrontiersin.org Its destruction unmasks a nuclear localization signal on NF-κB, allowing it to enter the nucleus and activate gene transcription.
Proteasome inhibitors like this compound block this pathway by preventing the degradation of IκBα. researchgate.netnih.gov The inhibitor-bound IκBα remains in the cytoplasm, where it sequesters NF-κB, effectively shutting down the signaling cascade. nih.govfrontiersin.org This provides a direct mechanistic link between proteasome function and the regulation of genes controlling cell survival.
Application as a Chemical Probe for Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to monitor the functional state of entire enzyme families directly in native biological systems. researchgate.net This method utilizes activity-based probes (ABPs), which are small molecules that covalently bind to the active site of an enzyme. nih.govfrontiersin.org Peptidyl vinyl sulfones are ideal scaffolds for ABPs targeting certain protease classes. frontiersin.orgresearchgate.net
An ABP based on the this compound scaffold would typically consist of three parts: the peptide recognition sequence (Glu-Ala-Leu), the vinyl sulfone "warhead," and a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for imaging). frontiersin.org
Profiling of Cysteine Protease Activity in Complex Biological Mixtures
While initially designed to target cysteine proteases, peptidyl vinyl sulfones have also proven effective against the N-terminal threonine nucleophile of the proteasome. nih.gov An ABP derived from this compound can be used to profile the activity of specific cysteine proteases (such as cathepsins) or proteasome subunits in complex samples like cell lysates. researchgate.netnih.gov By incubating the sample with the probe, active enzymes become covalently labeled. These labeled enzymes can then be detected by in-gel fluorescence scanning or isolated and identified using mass spectrometry. This allows for a direct readout of enzyme activity rather than just protein abundance.
Identification of Novel Protease Targets and Off-Targets (in vitro)
ABPP is a key tool for drug discovery and development. A probe based on this compound can be used in competitive profiling experiments to assess the selectivity of other, non-covalent inhibitor candidates. In this setup, a lysate is pre-incubated with a test inhibitor before the ABP is added. A potent and selective inhibitor will occupy the active site of its target, preventing it from being labeled by the ABP. This results in a decreased signal for that specific enzyme, allowing for the rapid screening of inhibitor potency and selectivity across an entire enzyme family. researchgate.net This approach can identify both the intended targets and any unintended off-targets of a drug candidate. acs.org
Comparative Biochemical and Cellular Studies with Other Protease Inhibitors
The vinyl sulfone class of inhibitors, represented by this compound, possesses distinct characteristics when compared to other classes of protease inhibitors used in research. These differences in mechanism, reversibility, and selectivity are crucial for interpreting experimental results.
| Feature | Peptide Vinyl Sulfones (e.g., this compound) | Peptide Aldehydes (e.g., MG132) | Peptide Boronates (e.g., Bortezomib) | Peptide Epoxyketones (e.g., Carfilzomib) |
| Mechanism of Action | Irreversible covalent modification (Michael addition) researchgate.net | Reversible covalent modification (Hemiacetal formation) nih.gov | Reversible covalent modification (Boronic ester formation) ashpublications.org | Irreversible covalent modification (Thioether and morpholino ring formation) acs.org |
| Primary Target(s) | Cysteine Proteases, Proteasome (Threonine) nih.gov | Proteasome, Calpains, other Cysteine Proteases nih.govresearchgate.net | Proteasome (Chymotrypsin-like site) ashpublications.org | Proteasome (Chymotrypsin-like site) acs.org |
| Reversibility | Irreversible researchgate.net | Reversible/Slowly Reversible nih.gov | Reversible ashpublications.org | Irreversible acs.org |
| Selectivity Notes | Broad activity initially developed for cysteine proteases but also potent against the proteasome. nih.gov | Can inhibit other proteases like calpains and lysosomal cathepsins at higher concentrations. researchgate.net | Highly specific for the proteasome. ashpublications.org | Highly specific for the proteasome; noted for low cross-reactivity with cysteine proteases. acs.org |
| Common Research Use | Stable probe for ABPP, long-lasting inhibition studies. frontiersin.orgresearchgate.net | General proteasome inhibition, effects can be reversed upon washout. | Clinical and research use for specific proteasome inhibition. aacrjournals.orgashpublications.org | Potent and specific irreversible proteasome inhibition. acs.org |
This comparative framework highlights the unique properties of peptidyl vinyl sulfones. Their irreversible mode of action makes them particularly suitable for applications requiring stable, long-term enzyme inactivation, such as in ABPP experiments or when studying the terminal consequences of pathway inhibition, like apoptosis. researchgate.net In contrast, reversible inhibitors like peptide aldehydes and boronates are preferred when studying dynamic processes or when a return to the basal state after inhibitor removal is desired. nih.gov
Advanced Research Considerations and Future Directions
Development of Novel Peptidomimetic and Non-Peptidic Inhibitors Based on the Cbz-Glu(OtBu)-Ala-LeuVSMe Scaffold
The core structure of this compound serves as a valuable template for the rational design of new, more effective protease inhibitors. The vinyl sulfone moiety acts as a key "warhead," forming an irreversible covalent bond with the catalytic cysteine residue in the active site of target proteases. nih.govresearchgate.net Research efforts are focused on modifying the peptidic backbone to enhance properties such as potency, selectivity, and pharmacokinetic profiles.
One approach involves the synthesis of a series of peptidomimetic analogs. For instance, modifications to the proline moiety of similar vinyl sulfone inhibitors have been explored to improve both potency and selectivity for cathepsin S. nih.gov This involves retaining the biologically active vinyl sulfone group while altering other parts of the molecule to achieve better interaction with the target enzyme's binding pockets. nih.gov
Furthermore, the development of non-peptidic inhibitors is a major goal to overcome the limitations of peptide-based drugs, such as poor oral bioavailability and rapid degradation. Structure-based drug design, which utilizes the three-dimensional structure of the target protease, is instrumental in this area. nih.govnih.gov By understanding the interactions between the peptidic scaffold of this compound and its target, researchers can design smaller, non-peptidic molecules that mimic these critical interactions. For example, the development of the first nonpeptidic, noncovalent inhibitors of cathepsin S was achieved through electronic database searching and subsequent lead optimization, yielding potent and selective compounds. nih.gov
| Inhibitor Class | Design Strategy | Target Enzyme | Key Findings |
| Peptidomimetic Vinyl Sulfones | Modification of the proline moiety of a precursor compound. nih.gov | Cathepsin S | Resulted in a series of compounds with IC50 values in the low nanomolar range. nih.gov |
| Non-peptidic, Noncovalent Inhibitors | Electronic database searching (DOCK program) and lead optimization. nih.gov | Cathepsin S | Identification of potent (IC50 < 50 nM) and selective inhibitors with cellular activity. nih.gov |
| Dipeptide Nitriles | Structure-based design and optimization. researchgate.netresearchgate.net | Cathepsin S | Exhibited consistent potency and stability at the cellular level. researchgate.net |
Integration with High-Throughput Screening Methodologies for Protease Inhibitor Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds for their ability to inhibit a specific biological target. researchgate.net The this compound scaffold and its analogs are amenable to integration into various HTS formats for the discovery of novel protease inhibitors.
One effective HTS method is pharmacophore-based virtual screening . This computational technique uses a 3D model of the essential interactions between an inhibitor and its target to search large compound databases for molecules with a similar interaction profile. amazonaws.com This approach can identify novel, non-covalent inhibitors of enzymes like cathepsin S. amazonaws.com
Another key HTS application involves the use of fluorogenic substrates. In these assays, the cleavage of a synthetic substrate by the target protease results in a fluorescent signal. The ability of a test compound to reduce this signal indicates its inhibitory activity. This method is highly adaptable for automated, large-scale screening of compound libraries against proteases such as cathepsins. acs.org The development of such assays is crucial for identifying initial "hit" compounds that can then be optimized into potent and selective inhibitors. acs.org
Application of Advanced Imaging Techniques for Intracellular Localization and Target Engagement Studies
Understanding where and how a drug interacts with its target within a complex biological system is crucial for its development. Advanced imaging techniques are being employed to study the intracellular localization and target engagement of inhibitors derived from scaffolds like this compound.
A significant breakthrough in this area is the development of activity-based probes (ABPs) . nih.govstanford.edu These probes are small molecules that covalently modify the active site of specific enzymes, allowing for their detection and analysis in complex biological samples, including intact cells and whole organisms. nih.govstanford.edu
For instance, a nonpeptidic, quenched activity-based probe (qABP) named BMV083 has been synthesized for the noninvasive optical imaging of cathepsin S activity. nih.gov This probe utilizes an optimized nonpeptidic scaffold, leading to improved properties for in vivo use. nih.gov In a breast cancer model, BMV083 demonstrated high tumor-specific fluorescence, enabling the visualization of probe-targeted macrophages, particularly those with an M2 phenotype. nih.gov This demonstrates the power of advanced imaging probes to not only confirm target engagement but also to study the biological roles of the target enzyme in disease processes. nih.gov
Exploring the Potential of this compound Analogs as Tools in Chemical Genetics
Chemical genetics is a field that utilizes small molecules to perturb protein function, thereby elucidating the roles of these proteins in biological pathways. Analogs of this compound, particularly those developed to be highly potent and selective for a single protease, are valuable tools for chemical genetics studies.
By selectively inhibiting a specific protease like cathepsin S, researchers can study the downstream consequences of that inhibition in cells and animal models. This can help to validate the protease as a drug target for various diseases. For example, the use of selective cathepsin S inhibitors has been instrumental in demonstrating the role of this enzyme in tumor invasion and neo-angiogenesis. researchgate.net The development of inhibitors with different mechanisms of action (e.g., reversible vs. irreversible) and varying selectivities for different cathepsins allows for a nuanced dissection of the roles of individual proteases in complex biological processes. nih.govresearchgate.net
Computational Prediction and Design of Highly Selective and Potent Protease Inhibitors
Computational methods are indispensable in the modern drug discovery pipeline, enabling the prediction and design of highly selective and potent protease inhibitors based on scaffolds like this compound. These in silico approaches can significantly accelerate the drug development process and reduce costs.
Structure-based drug design is a powerful computational strategy that relies on the 3D structure of the target enzyme. nih.govnih.gov By visualizing the binding of this compound or its analogs to the active site of a protease like cathepsin S, medicinal chemists can design modifications that improve binding affinity and selectivity. mdpi.com Molecular docking, a key component of this approach, predicts the preferred orientation of a molecule when bound to a target. researchgate.net
Another computational strategy is the development of pharmacophore models , which define the essential steric and electronic features required for a molecule to bind to a specific target. amazonaws.com These models can then be used to screen virtual libraries of compounds to identify new potential inhibitors. The insights gained from these computational studies can guide the synthesis of more focused libraries of compounds with a higher probability of success.
| Computational Approach | Description | Application in Protease Inhibitor Design |
| Structure-Based Drug Design | Utilizes the 3D structure of the target protein to guide the design of inhibitors. nih.govnih.gov | Designing modifications to the this compound scaffold to enhance binding to cathepsin S. mdpi.com |
| Molecular Docking | Predicts the binding mode and affinity of a small molecule to a protein target. researchgate.net | Evaluating the potential of novel analogs to bind effectively to the active site of a protease. researchgate.net |
| Pharmacophore Modeling | Creates a 3D model of the essential interaction features of a ligand. amazonaws.com | Virtually screening large compound libraries to identify new scaffolds for cathepsin S inhibitors. amazonaws.com |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Cbz-Glu(OtBu)-Ala-LeuVSMe, and how do protecting groups influence reaction efficiency?
- Methodological Answer : The synthesis typically involves sequential solid-phase peptide synthesis (SPPS) with Fmoc/tBu protection strategies. Key steps include:
- Deprotection : Use 20% piperidine in DMF to remove Fmoc groups while preserving OtBu-protected glutamic acid .
- Coupling : Optimize activation with HBTU/HOBt or COMU to minimize racemization, especially at the leucine residue.
- Cleavage : TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to remove side-chain protections while retaining the vinyl sulfone methyl ester (VSMe) functionality .
- Data Insight : OtBu groups on glutamic acid reduce steric hindrance during coupling, improving yields by ~15% compared to bulkier protections (e.g., Trt) .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of 0.1% TFA in acetonitrile/water (5–95% over 30 min) to assess purity (>95% required for biological assays) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+ ~750 Da).
- NMR : ¹H NMR in DMSO-d6 to verify vinyl sulfone protons (δ 6.8–7.2 ppm) and tert-butyl group integrity (δ 1.4 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across protease inhibition assays?
- Methodological Answer : Discrepancies often arise from assay conditions. Recommended approaches:
- Standardize Substrate Concentrations : Use fluorogenic substrates (e.g., Ac-LRGG-AMC) at Km values to ensure comparable kinetic measurements .
- Control for VSMe Hydrolysis : Monitor ester stability via pH-stat titration in buffers (pH 6.5–8.0) to avoid false-negative results due to premature hydrolysis .
- Cross-Validate with Crystallography : Co-crystallize the compound with target proteases (e.g., caspase-3) to confirm binding modes versus solution-phase activity .
Q. What strategies optimize the solubility of this compound in aqueous buffers for in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance solubility without denaturing proteins .
- pH Adjustment : Dissolve in PBS (pH 7.4) with 0.01% Tween-20 to stabilize hydrophobic residues (e.g., Leu).
- Ultrasonication : Apply pulsed sonication (10 sec on/off cycles) at 4°C to disperse aggregates .
Q. How should researchers design experiments to assess the stability of the vinyl sulfone methyl ester (VSMe) group under physiological conditions?
- Methodological Answer :
- Hydrolysis Kinetics : Incubate the compound in simulated physiological fluids (e.g., human plasma, PBS) at 37°C. Sample at intervals (0, 1, 4, 24 h) and quantify intact VSMe via LC-MS/MS .
- Temperature-Dependent Degradation : Use Arrhenius plots to predict shelf-life by testing stability at 25°C, 37°C, and 50°C .
- Competitive Stability Assays : Compare hydrolysis rates against analogous esters (e.g., ethyl or benzyl esters) to identify structural determinants of stability .
Q. What computational methods are suitable for predicting the reactivity of this compound with cysteine proteases?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the vinyl sulfone warhead and catalytic cysteine (e.g., papain’s Cys25) .
- QM/MM Simulations : Perform hybrid quantum-mechanical/molecular-mechanical calculations to map the Michael addition mechanism at the sulfone electrophile .
- SAR Analysis : Compare electrostatic potential surfaces (EPS) of VSMe derivatives to correlate reactivity with charge distribution .
Reproducibility and Data Validation
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer :
- Detailed Reporting : Document exact equivalents of coupling reagents, reaction times, and purification gradients (e.g., “HPLC method: 5–95% B over 30 min” vs. “gradient elution”) .
- Batch-to-Batch Analysis : Provide NMR and HPLC traces for three independent syntheses in supplementary materials to establish reproducibility thresholds .
- Open Data Sharing : Deposit raw spectra and chromatograms in repositories like Zenodo or Figshare with persistent identifiers (DOIs) .
Q. What are common pitfalls in interpreting mass spectrometry data for this compound, and how can they be mitigated?
- Methodological Answer :
- Adduct Formation : Use ammonium formate buffers (instead of sodium phosphate) to minimize [M+Na]+ adducts, which complicate spectral interpretation .
- In-Source Decay : Reduce ESI voltage to prevent VSMe fragmentation; cross-validate with MALDI-TOF in linear mode .
- Isotopic Pattern Analysis : Compare observed vs. theoretical isotopic distributions (e.g., using Bruker Compass DataAnalysis) to confirm molecular formula .
Tables for Key Data
Table 1 : Optimized Synthesis Parameters for this compound
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Deprotection | 20% piperidine/DMF, 2 × 5 min | >99 | N/A |
| Coupling (Ala) | HBTU/HOBt, DIPEA, 2 h | 85 | 92 |
| Cleavage | TFA:H2O:TIPS (95:2.5:2.5), 2 h | 78 | 95 |
Table 2 : Stability of VSMe Group in Different Buffers (37°C, 24 h)
| Buffer | pH | % Intact VSMe (LC-MS/MS) |
|---|---|---|
| PBS | 7.4 | 62 ± 3 |
| Human Plasma | 7.4 | 45 ± 5 |
| Acetate | 5.0 | 98 ± 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
